molecular formula C13H8BrCl2NO4S B285278 5-[(4-Bromoanilino)sulfonyl]-2,4-dichlorobenzoic acid

5-[(4-Bromoanilino)sulfonyl]-2,4-dichlorobenzoic acid

カタログ番号: B285278
分子量: 425.1 g/mol
InChIキー: HQVIBQJKJZQRFB-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

5-[(4-Bromoanilino)sulfonyl]-2,4-dichlorobenzoic acid, also known as BAY 11-7082, is a small molecule inhibitor that has gained attention in the scientific community due to its potential therapeutic applications. BAY 11-7082 has been shown to inhibit the activity of nuclear factor kappa B (NF-κB), a transcription factor that plays a crucial role in the regulation of immune responses, inflammation, and cell survival.

科学的研究の応用

5-[(4-Bromoanilino)sulfonyl]-2,4-dichlorobenzoic acid 11-7082 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and autoimmune disorders. NF-κB has been shown to be overactive in many cancer cells, leading to increased cell survival and resistance to chemotherapy. This compound 11-7082 has been shown to inhibit NF-κB activity, leading to decreased cell survival and increased sensitivity to chemotherapy. In addition, this compound 11-7082 has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. This makes it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.

作用機序

5-[(4-Bromoanilino)sulfonyl]-2,4-dichlorobenzoic acid 11-7082 inhibits the activity of NF-κB by covalently modifying the cysteine residues in the RelA subunit of NF-κB. This modification prevents the translocation of NF-κB to the nucleus, where it normally activates the transcription of genes involved in cell survival and inflammation. By inhibiting NF-κB activity, this compound 11-7082 promotes cell death and decreases inflammation.
Biochemical and Physiological Effects:
This compound 11-7082 has been shown to have a variety of biochemical and physiological effects. In cancer cells, this compound 11-7082 has been shown to induce cell death and sensitize cells to chemotherapy. In addition, this compound 11-7082 has been shown to inhibit the production of pro-inflammatory cytokines, leading to decreased inflammation. This compound 11-7082 has also been shown to inhibit the proliferation of T cells and B cells, making it a potential candidate for the treatment of autoimmune disorders.

実験室実験の利点と制限

5-[(4-Bromoanilino)sulfonyl]-2,4-dichlorobenzoic acid 11-7082 has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized on a large scale. It has been extensively studied and has a well-established mechanism of action. However, there are also limitations to using this compound 11-7082 in lab experiments. It is a covalent inhibitor, which can lead to off-target effects. In addition, it has been shown to have cytotoxic effects at high concentrations, which can limit its use in certain experiments.

将来の方向性

5-[(4-Bromoanilino)sulfonyl]-2,4-dichlorobenzoic acid 11-7082 has several potential future directions for research. One area of research is the development of this compound 11-7082 analogs with improved potency and selectivity. Another area of research is the identification of biomarkers that can predict the response to this compound 11-7082 treatment. In addition, this compound 11-7082 has been shown to have potential applications in the treatment of viral infections, such as HIV and hepatitis B, by inhibiting the replication of the virus. Further research is needed to fully understand the potential therapeutic applications of this compound 11-7082.

合成法

5-[(4-Bromoanilino)sulfonyl]-2,4-dichlorobenzoic acid 11-7082 can be synthesized using a two-step process. In the first step, 5-amino-2,4-dichlorobenzoic acid is reacted with thionyl chloride to form the corresponding acid chloride. In the second step, the acid chloride is reacted with 4-bromoaniline and sodium sulfite to form this compound 11-7082. The synthesis of this compound 11-7082 has been optimized and can be performed on a large scale, making it a viable candidate for drug development.

特性

分子式

C13H8BrCl2NO4S

分子量

425.1 g/mol

IUPAC名

5-[(4-bromophenyl)sulfamoyl]-2,4-dichlorobenzoic acid

InChI

InChI=1S/C13H8BrCl2NO4S/c14-7-1-3-8(4-2-7)17-22(20,21)12-5-9(13(18)19)10(15)6-11(12)16/h1-6,17H,(H,18,19)

InChIキー

HQVIBQJKJZQRFB-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1NS(=O)(=O)C2=C(C=C(C(=C2)C(=O)O)Cl)Cl)Br

正規SMILES

C1=CC(=CC=C1NS(=O)(=O)C2=C(C=C(C(=C2)C(=O)O)Cl)Cl)Br

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。